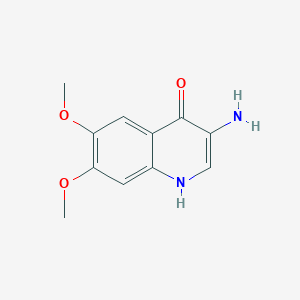

3-Amino-6,7-dimethoxyquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6,7-dimethoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-9-3-6-8(4-10(9)16-2)13-5-7(12)11(6)14/h3-5H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIUUIJJZYGFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Modifications and Analog Design Based on 3 Amino 6,7 Dimethoxyquinolin 4 1h One

Structure-Activity Relationship (SAR) Studies on the 6,7-Dimethoxyquinolin-4(1H)-one Scaffold and its Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For the quinolin-4(1H)-one scaffold, SAR analyses have provided significant insights, guiding the rational design of more potent and selective derivatives. nih.gov

Impact of Substitution at N-1, C-3, C-4, C-6, C-7, and C-8 Positions

Modifications at various positions on the quinolin-4(1H)-one ring system have profound effects on the compound's pharmacological profile. The nature, size, and electronic properties of substituents dictate the molecule's interaction with biological targets.

N-1 Position: Substitution at the N-1 position of the quinolone ring is a well-established strategy for modulating activity. For instance, the synthesis of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one highlights how introducing an aromatic substituent at N-1 can create lead compounds for specific targets, such as the colchicine binding site on tubulin. researchgate.net

C-3 Position: The C-3 position is critical for activity. The presence of a carboxylic acid at this position, combined with the C-4 carbonyl, is a classic pharmacophore for antibacterial quinolones. Modifications at this site, such as the introduction of various aryl or heteroaryl groups, significantly alter the biological target and potency. researchgate.net

C-4 Position: The 4-oxo group is generally considered a key feature for the biological activity of many quinolone derivatives. However, its modification or replacement has led to compounds with entirely new mechanisms of action, such as kinase inhibitors. nih.govnih.gov

C-6 and C-7 Positions: The substitution pattern on the fused benzene ring, particularly at the C-6 and C-7 positions, is a major determinant of molecular interactions and selectivity. The dimethoxy groups in the parent scaffold are themselves important substituents that influence binding. nih.govnih.gov In related quinazolines, SAR studies have shown that the formation of hydrogen bonds involving the N-1 and N-3 positions of the quinazoline ring with key methionine and threonine residues contributes to tighter binding at the active site of kinases. mdpi.com

C-8 Position: Research on related quinoline (B57606) and quinolinedione structures has shown that substituents at the C-8 position can influence bioactivity. For example, in 6,7-dichloro-5,8-quinolinedione derivatives, a formyl group at C-8 was found to form a hydrogen bond with tyrosine residues in the NQO1 enzyme. mdpi.com

| Position | Impact of Substitution | Example of Effect |

|---|---|---|

| N-1 | Modulates activity and can introduce new therapeutic targets. | An N-aryl group can orient the molecule for binding to the colchicine site of tubulin. researchgate.net |

| C-3 | Critical for defining the pharmacophore; modifications alter biological targets. | Introduction of heteroaryl groups can shift activity from antibacterial to anticancer. researchgate.net |

| C-4 | The 4-oxo group is often key, but its replacement can yield new activities. | Conversion to a 4-anilino group creates potent kinase inhibitors. nih.govnih.gov |

| C-6 / C-7 | Major determinants of molecular interactions and target selectivity. | Dimethoxy groups at these positions can participate in hydrogen bonding and hydrophobic interactions. nih.govnih.gov |

| C-8 | Influences binding through steric and electronic effects. | Substituents can form additional hydrogen bonds with target enzymes. mdpi.com |

Role of the 3-Amino Group in Modulating Biological Activity

The 3-amino group on the 6,7-dimethoxyquinolin-4(1H)-one scaffold is a particularly valuable functional group. It serves as a versatile synthetic handle, allowing for the introduction of a wide variety of substituents through well-established chemical reactions. This derivatization is a key strategy for modulating the compound's biological activity, solubility, and pharmacokinetic properties. By reacting the amino group to form amides, sulfonamides, or other functionalities, researchers can systematically probe the chemical space around the core scaffold to optimize interactions with a specific biological target. This strategic derivatization has been used to generate libraries of compounds for screening against various diseases. semanticscholar.org

Influence of the 6,7-Dimethoxy Substituents on Molecular Interactions

The methoxy groups at the C-6 and C-7 positions are not merely passive substituents; they play an active role in defining the molecule's orientation and binding affinity within protein active sites. Molecular docking studies on related 6,7-dimethoxy-4-anilinoquinoline derivatives targeting the c-Met kinase have revealed that the quinoline ring system engages in multiple non-covalent interactions. These include π-π stacking interactions with aromatic residues like tyrosine, as well as π-alkyl and π-sulfur interactions with residues such as valine and methionine. nih.gov The specific placement of the dimethoxy groups contributes to this favorable electronic and steric profile, enhancing the scaffold's ability to bind effectively to its targets. nih.govnih.gov

Synthesis and Characterization of Novel Derivatives and Hybrid Compounds

The chemical tractability of the 3-amino-6,7-dimethoxyquinolin-4(1H)-one scaffold allows for extensive synthetic exploration to create novel derivatives and hybrid molecules with enhanced or new biological activities.

Derivatization of the 3-Amino Group

The primary amino group at the C-3 position is a prime site for chemical modification. Standard organic chemistry transformations can be employed to convert the amine into a diverse array of functional groups. For example, acylation reactions with various acid chlorides or anhydrides can produce a series of amides. This approach has been used to synthesize ferrocene-containing 3-amino-quinolizin-4-one derivatives, demonstrating the feasibility of attaching complex moieties to this position. semanticscholar.orgresearchgate.net Such modifications can introduce new pharmacophoric elements, alter the compound's lipophilicity, and create additional points of interaction with target proteins.

Chemical Alterations of the Methoxy Groups at C-6 and C-7

Modifications of the methoxy groups at the C-6 and C-7 positions of the quinoline core are a key strategy in the design of new analogs. These alterations can significantly impact the molecule's pharmacological profile.

One notable modification involves the replacement of the methoxy group at C-7 with a more complex side chain. In the development of inhibitors for Src kinase, a 3-(morpholin-4-yl)propoxy group was substituted for the C-7 methoxy group. nih.gov This change was found to increase the inhibition of both Src kinase activity and Src-mediated cell proliferation. nih.gov Further investigation into the length of the alkoxy chain revealed that a propoxy group was preferred over ethoxy, butoxy, or pentoxy linkers for this class of compounds. nih.gov

Another approach to altering these substituents is through demethylation. For instance, in the synthesis of related quinazoline compounds, regioselective demethylation of 6,7-dimethoxy-3H-quinazolin-4-one is a critical step. mdpi.com A mixture of the starting material with L-methionine, heated in methanesulfonic acid, can selectively yield 6-hydroxy-7-methoxyquinazolin-4(3H)-one. mdpi.com This process highlights a viable chemical pathway for creating hydroxylated analogs, which can then be used for further functionalization.

Conjugation with Other Biologically Active Pharmacophores (e.g., Benzimidazole, Piperazine)

To enhance the therapeutic potential of the 6,7-dimethoxyquinoline core, it has been conjugated with other biologically active moieties, such as benzimidazole and piperazine (B1678402). This molecular hybridization aims to combine the pharmacophoric features of both parent molecules to create compounds with improved efficacy.

Benzimidazole Conjugates: A series of 6,7-dimethoxy-4-anilinoquinolines featuring a benzimidazole moiety have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase. nih.govsemanticscholar.org The synthesis involves reacting 4-chloro-6,7-dimethoxyquinoline with various substituted anilines that incorporate the benzimidazole scaffold. nih.govsemanticscholar.org Many of these hybrid compounds demonstrated moderate to significant potency against cancer cell lines such as A549, MCF-7, and MKN-45. nih.govsemanticscholar.org

Piperazine Conjugates: The introduction of a piperazine group is another key strategy. In the pursuit of potent Src kinase inhibitors, analogs were developed where a 4-methylpiperazine group was incorporated into the side chain at the C-7 position. nih.gov For example, the compound 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrile demonstrated a high inhibitory concentration (IC50) of 1.2 nM in Src enzymatic assays and effectively inhibited tumor growth in xenograft models. nih.gov

Synthesis of Substituted Anilinoquinoline Analogs

The synthesis of anilinoquinoline analogs from the 6,7-dimethoxyquinoline scaffold is a prominent area of research, particularly for developing kinase inhibitors. A general and effective method for this synthesis involves the reaction of 4-chloro-6,7-dimethoxyquinoline with a variety of substituted anilines. nih.govsemanticscholar.org

The reaction is typically carried out in a solvent such as isopropanol, where a mixture of 4-chloro-6,7-dimethoxyquinoline and the desired substituted aniline is stirred at reflux for several hours. nih.govsemanticscholar.org After the reaction, the resulting solid is purified using column chromatography to yield the target anilinoquinoline derivatives. nih.govsemanticscholar.org This synthetic route has been successfully employed to create a diverse library of compounds, including those conjugated with benzimidazole moieties, for biological screening. nih.govsemanticscholar.org

Below is a table summarizing the synthesis of several N-(2-phenyl-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine derivatives. nih.gov

| Compound ID | Substituent on Phenyl Ring of Benzimidazole | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 12a | 2-Fluoro | 54 | 247-249 |

| 12b | 3-Fluoro | 55 | 286-288 |

| 12c | 4-Fluoro | 60 | 312-315 |

| 12d | 2-Chloro | 51 | 287-289 |

| 12e | 3-Chloro | 46 | 250-252 |

| 12f | 4-Chloro | 58 | 330-332 |

| 12i | 3-Iodo | 60 | 201-203 |

| 12q | 2,6-Dichloro | 57 | 254-257 |

| 12r | 3,4-Dichloro | 52 | 336-338 |

Introduction of Carbonitrile Substituents at C-3 for Enhanced Activity

The introduction of a carbonitrile (-CN) group at the C-3 position of the quinoline ring has proven to be a successful strategy for enhancing biological activity, particularly in the context of kinase inhibition. The enaminonitrile moieties created by the vicinal amino and cyano groups serve as valuable building blocks in medicinal chemistry. researchgate.net

The discovery of 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile as an inhibitor of Src kinase activity, with an IC50 value of 30 nM, spurred the preparation of additional analogs. nih.gov Optimization of the anilino group at the C-4 position and the substituents at C-6 and C-7 led to the development of highly potent inhibitors. nih.gov

A convenient synthetic method for preparing 4-aminoquinoline-3-carbonitrile scaffolds involves the Thorpe-Ziegler cyclization of 2-(cyanoethylamino)benzonitrile analogs. researchgate.net This reaction, typically using a strong base like t-BuLi in THF at low temperatures, provides moderate yields of the desired 4-aminoquinoline-3-carbonitriles. researchgate.net These compounds are attractive building blocks for constructing more complex polycyclic systems. researchgate.net

The research into these carbonitrile-substituted quinolines has led to compounds with significant potency. For example, replacing the morpholine group in one analog with a 4-methylpiperazine group resulted in a compound with an IC50 of 1.2 nM in the Src enzymatic assay and an IC50 of 100 nM for inhibiting Src-dependent cell proliferation. nih.gov

Computational and in Silico Studies of 3 Amino 6,7 Dimethoxyquinolin 4 1h One and Its Analogs

Molecular Docking Simulations and Ligand-Protein Interaction Analyses

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing critical information about binding affinity and interaction patterns. For analogs of 3-Amino-6,7-dimethoxyquinolin-4(1H)-one, docking studies have been instrumental in identifying key interactions with various protein targets.

For instance, a series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent inhibitors of the c-Met kinase, a key target in cancer therapy. Molecular docking studies revealed that these compounds fit into the ATP-binding site of c-Met, elucidating the structural basis for their inhibitory activity nih.gov. Similarly, 2,4-diamino-6,7-dimethoxyquinoline derivatives were investigated as inhibitors of the G9a methyltransferase, another important cancer target. Docking models helped to explain the observed in vitro activity and selectivity of these compounds nih.gov.

The binding interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking with specific amino acid residues in the active site of the target protein. For example, docking of quinoline-3-carboxamide derivatives against DNA damage response (DDR) kinases showed π-π stacking interactions with tyrosine or tryptophan residues mdpi.com. In another study, novel quinolone analogs designed to target the DNA gyrase of Escherichia coli were shown to interact with key residues such as Asp87 and Arg91 jppres.com.

These simulations not only validate experimental findings but also guide the design of new analogs with improved binding affinity and selectivity. The docking scores, often expressed in kcal/mol, provide a quantitative estimate of binding affinity, allowing for the ranking of potential drug candidates.

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Therapeutic Area |

|---|---|---|---|---|

| 6,7-dimethoxy-4-anilinoquinolines | c-Met Kinase | Not Specified | Not Specified | Anticancer nih.gov |

| 2,4-diamino-6,7-dimethoxyquinolines | G9a Methyltransferase | Not Specified | Not Specified | Anticancer nih.gov |

| Pyrazolo[3,4-d]pyrimidine Derivatives | PI3-K/mTOR | Not Specified | -10.2 to -10.7 | Anticancer nih.gov |

| 4-oxo-1,4-dihydroquinolines | DNA Gyrase (E. coli) | Asp87, Thr88, Arg91, Met92 | Not Specified | Antibacterial jppres.com |

Molecular Dynamics Simulations for Conformational Studies and Stability

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, providing insights into its conformational stability and the fluctuations of atomic positions over time. These simulations are crucial for validating the static poses obtained from molecular docking and for understanding the dynamic nature of the binding process.

For quinolinone and its analogs, MD simulations have been used to assess the stability of the docked complexes within the binding pockets of their target proteins. The root-mean-square deviation (RMSD) of the protein and ligand atoms is a key metric used to evaluate the stability of the system. A stable RMSD profile over the simulation time, typically nanoseconds, suggests that the ligand remains securely bound in the active site mdpi.comresearchgate.net.

For example, MD simulations of quinazolinone derivatives complexed with key cancer-related targets like VEGFR2 and EGFR showed stable RMSD plots, confirming the structural integrity of the ligand-receptor complexes researchgate.net. Another study on quinoline-3-carboxamide derivatives bound to DDR kinases also demonstrated the stability of the protein-ligand complexes through MD simulations, with minimal variations in the secondary structure of the proteins mdpi.com.

| Compound Class | Protein Target | Simulation Time | Key Stability Metric | Finding |

|---|---|---|---|---|

| Quinazolinone Derivatives | VEGFR2, c-Met, EGFR | Not Specified | RMSD, RMSF | Ligand-receptor complexes were structurally stable researchgate.net. |

| Quinoline-3-Carboxamide Derivatives | ATM, ATR, DNA-PKcs, mTOR, PI3Kγ | 100 ns | RMSD | Protein-ligand complexes were stable with minimal secondary structure variations mdpi.com. |

| Quinazolinone Derivatives | MMP-13 | 10 ns | RMSD | Revealed enhanced hydrogen bonding and conformational importance nih.govnih.gov. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful tools for predicting the activity of newly designed compounds and for understanding the structural features that are critical for potency.

For quinoline derivatives, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been widely applied mdpi.comresearchgate.netmdpi.com. These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

For instance, 3D-QSAR studies on quinoline derivatives with anticancer activity have identified the importance of steric, electrostatic, and hydrophobic fields at specific positions on the quinoline scaffold mdpi.comnih.govnih.gov. CoMFA and CoMSIA models developed for quinazolinone derivatives as MMP-13 inhibitors indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of activity nih.govnih.gov. The statistical robustness of these models is typically evaluated by parameters such as the cross-validation coefficient (q²) and the correlation coefficient (r²), with higher values indicating a more reliable model mdpi.comnih.gov.

| Compound Class | Target/Activity | Model Type | q² (Cross-validated r²) | r² (Non-validated r²) | Key Finding |

|---|---|---|---|---|---|

| Cytotoxic Quinolines | Anticancer (Tubulin Inhibition) | Pharmacophore-based (AAARRR.1061) | 0.718 | 0.865 | Identified three hydrogen bond acceptors and three aromatic rings as key features nih.gov. |

| Quinoline Derivatives | Anticancer (STK10 Inhibition) | CoMFA | 0.625 | 0.913 | Model showed good predictive ability for pIC50 values mdpi.com. |

| Quinazolinone Derivatives | MMP-13 Inhibition | CoMSIA | 0.704 | 0.992 | Electrostatic, hydrophobic, and H-bond acceptor fields primarily influenced activity nih.govnih.gov. |

| Tetrahydroquinoline Derivatives | Anticancer (LSD1 Inhibition) | CoMFA | 0.778 | Not Specified | Model yielded good statistical and predictive properties mdpi.com. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide valuable information on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

For analogs like 4-Chloro-6,7-dimethoxyquinazoline, DFT calculations using the B3LYP functional have been employed to optimize molecular geometries and calculate vibrational frequencies . The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap often correlates with higher chemical reactivity. The MEP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for understanding its interaction with biological receptors jmchemsci.com.

Studies on 6,7-dimethoxy-1,4-dihydro-1,3-quinoxalinedione have used DFT to evaluate vibrational frequencies and interpret infrared and Raman spectra, providing a detailed understanding of the molecule's structural and electronic properties nih.gov. These theoretical calculations are essential for characterizing the fundamental chemical properties that underpin the biological activity of these compounds.

In Silico Prediction of Potential Biological Pathways and Targets

Identifying the biological targets of a compound is a critical step in drug discovery. In silico methods, such as inverse virtual screening or "target fishing," use the structure of a ligand to search databases of protein structures to identify potential binding partners nih.gov. This approach can help to elucidate the mechanism of action of a compound and identify potential off-target effects.

For quinoline derivatives, in silico target identification has been used to propose putative targets and associated biological activities nih.govresearchgate.net. These computational approaches can optimize the design of new derivatives with improved therapeutic properties by understanding the broader biological context in which they operate nih.govnih.gov. For example, the anticancer potential of quinoline-based compounds has been linked to their ability to interact with multiple targets in critical signaling pathways, such as the PI3K/AKT/mTOR pathway nih.govnih.gov. By predicting these interactions, researchers can design multi-target inhibitors, which are often more effective in complex diseases like cancer nih.gov.

Predictive Evaluations of Drug-Likeness and Absorption, Distribution, Metabolism, Excretion (ADMET) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction is now a standard practice in early-stage drug discovery to filter out compounds with unfavorable profiles, thereby reducing the likelihood of late-stage failures biorxiv.orgresearchgate.net.

For quinoline and its analogs, various computational tools and web servers (e.g., SwissADME, pkCSM) are used to predict properties like oral bioavailability, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential toxicity benthamdirect.compensoft.netresearchgate.net. Lipinski's "rule of five" is a commonly used filter to assess the drug-likeness of a compound based on its physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors and acceptors) pensoft.net.

Studies on various quinoline and quinazolinone derivatives have shown that these compounds generally exhibit favorable predicted ADMET profiles, with good oral bioavailability and acceptable toxicity predictions nih.govbenthamdirect.com. For instance, an analysis of novel quinoline-3-carboxamide derivatives showed they had acceptable pharmacokinetic properties and were predicted to be orally bioavailable benthamdirect.com. Such predictive evaluations are crucial for prioritizing the most promising candidates for further experimental validation.

| Compound Class | Prediction Tool | Key Properties Evaluated | General Finding |

|---|---|---|---|

| Quinoline-3-carboxamide Derivatives | SwissADME, admetSAR | Physicochemical properties, toxicity, oral bioavailability | Acceptable pharmacokinetic properties and orally bioavailable benthamdirect.com. |

| 4-Chloro-6,7-dimethoxyquinazoline | Not Specified | ADMET properties | Favorable properties for further investigation . |

| Quinoline-1,4-quinone Hybrids | pkCSM, Molinspiration | Lipophilicity, solubility, pharmacokinetic processes | Moderate water solubility and ability to penetrate cell membranes mdpi.com. |

| Quinazolinone Derivatives | Not Specified | Pharmacokinetic properties | Designed compounds showed good pharmacokinetic properties nih.gov. |

Future Directions and Research Opportunities for 3 Amino 6,7 Dimethoxyquinolin 4 1h One

Rational Design of Highly Potent and Selective Analogs for Specific Therapeutic Targets

The rational design of analogs of 3-Amino-6,7-dimethoxyquinolin-4(1H)-one is a key area for future research, aiming to enhance potency and selectivity for specific biological targets. slideshare.net This process begins with identifying a validated biological target and designing molecules that can optimally interact with it to elicit a desired therapeutic response. slideshare.net

One successful strategy involves the modification of the 6,7-dimethoxyquinoline core, which has been explored in the development of potent c-Met inhibitors. nih.gov The c-Met signaling pathway is crucial in cancer development, making it an attractive therapeutic target. nih.gov By replacing the quinazoline fragment of known inhibitors with the 6,7-dimethoxyquinolin-4-one moiety, researchers have synthesized a series of 6,7-dimethoxy-4-anilinoquinolines with significant inhibitory activity against c-Met kinase. nih.gov

Further modifications can be guided by structure-activity relationship (SAR) studies. For instance, the introduction of various functional groups to a phenyl ring attached to a benzimidazole fragment in these analogs has been shown to play a significant role in optimizing c-Met inhibitory potency. nih.gov The data from such studies, as illustrated in the table below, can guide the design of new analogs with improved efficacy.

Table 1: c-Met Inhibitory Activity of Selected 6,7-dimethoxy-4-anilinoquinoline Analogs nih.gov

| Compound | R | IC50 (μM) against c-Met |

|---|---|---|

| 12a | 2-F | >10 |

| 12b | 3-F | 0.110 ± 0.015 |

| 12c | 4-F | 0.052 ± 0.009 |

| 12e | 3-Cl | 0.085 ± 0.012 |

| 12g | 4-Br | 0.045 ± 0.007 |

| 12i | 3-I | 0.060 ± 0.010 |

| 12n | 3-OCH3, 4-OH | 0.030 ± 0.008 |

IC50 values are presented as the mean ± standard deviation of three independent experiments.

Another avenue for rational design is the development of tubulin polymerization inhibitors. nih.gov Quinoline (B57606) derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization. nih.gov By designing and synthesizing novel series of quinoline derivatives, such as N-aryl-trimethoxy quinoline-4-amine derivatives, researchers can target microtubule dynamics, a validated strategy in cancer therapy. nih.gov

Exploration of Synergistic Therapeutic Combinations with Existing Agents

The exploration of synergistic therapeutic combinations involving derivatives of this compound holds significant promise for enhancing therapeutic efficacy and overcoming drug resistance. While direct studies on synergistic combinations with this specific compound are not yet prevalent in the literature, research on structurally similar quinazoline derivatives provides a strong rationale for this approach.

For example, the novel quinazoline derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline has demonstrated potent cytotoxic activity against human glioblastoma cells. nih.gov This activity was significantly amplified and rendered more selective when conjugated with recombinant human epidermal growth factor (EGF), highlighting the potential of combination strategies to improve the therapeutic index of such compounds. nih.gov

Furthermore, understanding the role of efflux transporters in drug resistance is crucial for designing effective combination therapies. A diaminoquinazoline derivative, CP-100356, has been utilized as an in vivo probe to assess the impact of MDR1 and BCRP-mediated drug efflux on oral drug absorption. nih.gov By co-administering a P-glycoprotein inhibitor like CP-100356, the systemic exposure of drugs that are substrates for these transporters can be significantly increased. nih.gov This "chemical knock-out equivalent" approach can be instrumental in evaluating the potential of this compound analogs in combination with agents that combat multidrug resistance.

Future research should focus on systematically screening combinations of this compound derivatives with existing chemotherapeutic agents, targeted therapies, and immunotherapies to identify synergistic interactions that could lead to more effective treatment regimens.

Development of Novel and Efficient Synthetic Methodologies

The development of novel and efficient synthetic methodologies is crucial for the exploration and production of a diverse library of this compound analogs. While various methods exist for the synthesis of quinoline and its derivatives, there is a continuous need for more benign and proficient procedures. jptcp.com

One approach to synthesizing related 3-amino-4-arylpyridin-2(1H)-one derivatives involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate. nih.gov This reaction yields tetrahydropyridine carboxylates, which can be further converted to the desired pyridinone derivatives. nih.gov Such methodologies could potentially be adapted for the synthesis of the quinolinone core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been investigated for the synthesis of 3-amino-6-(hetero)arylpyridazines. researchgate.net These powerful reactions allow for the introduction of a wide range of aryl and heteroaryl substituents, which is a key strategy in generating chemical diversity for drug discovery. Applying these methods to a suitable 3-amino-6-halo-7-methoxyquinolin-4(1H)-one intermediate could provide a versatile route to novel analogs.

Furthermore, the synthesis of 3-amino-2-phenyl-4(1H)-quinolinones has been achieved through the cyclization of phenacyl anthranilamides in the presence of (poly)phosphoric acid. researchgate.net Investigating similar acid-catalyzed cyclization strategies for appropriately substituted precursors could lead to an efficient synthesis of the target this compound.

The development of room-temperature synthesis methods, as demonstrated for a novel quinolinoxazine, is another important direction. mdpi.com Such methods are more sustainable and can simplify the synthetic process. The table below summarizes some of the synthetic strategies that could be explored for the synthesis of this compound and its derivatives.

Table 2: Potential Synthetic Strategies for this compound Analogs

| Synthetic Approach | Key Reaction | Potential Application | Reference |

|---|---|---|---|

| Pyridinone Synthesis | Reaction of azlactones with enamines | Formation of the core heterocyclic ring | nih.gov |

| Cross-Coupling Reactions | Suzuki or Stille coupling | Introduction of diverse substituents at various positions | researchgate.net |

| Acid-Catalyzed Cyclization | Cyclization of anthranilamide derivatives | Formation of the quinolinone ring system | researchgate.net |

Investigation of Pharmacophore Hybridization Strategies to Enhance Efficacy

Pharmacophore hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. nih.gov This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, and the potential for dual or multiple mechanisms of action. researchgate.net For this compound, hybridization with other known bioactive scaffolds presents a significant opportunity for developing novel therapeutics.

A number of studies have successfully employed this strategy with the quinoline core. For instance, quinoline-based 1,3,4-oxadiazole-1,2,3-triazole hybrids have been synthesized and evaluated as potential anticancer agents. researchgate.net Similarly, quinoline-1,2,3-triazole-aniline hybrids have shown promising in vitro activities against HIV-1. nih.gov

The 8-amino-6-methoxyquinoline pharmacophore, a key component of antimalarial drugs like primaquine, has been hybridized with a tetrazole moiety to create novel antiplasmodial agents. mdpi.com This highlights the versatility of the amino-methoxy-quinoline scaffold in hybridization strategies.

Another approach involves the hybridization of 1,4-quinone with quinoline derivatives, connected through an oxygen atom. nih.gov This strategy has yielded compounds with significant biological activity, which are also suitable substrates for the NQO1 enzyme, a target in cancer therapy. nih.gov

Table 3: Examples of Pharmacophore Hybridization with Quinoline Scaffolds

| Hybrid Structure | Bioactive Moieties | Therapeutic Area | Reference |

|---|---|---|---|

| Quinoline-oxadiazole-triazole | Quinoline, 1,3,4-oxadiazole, 1,2,3-triazole | Anticancer | researchgate.net |

| Quinoline-triazole-aniline | Quinoline, 1,2,3-triazole, Aniline | Anti-HIV, Antitubercular | nih.gov |

| 8-Amino-6-methoxyquinoline-tetrazole | 8-Amino-6-methoxyquinoline, Tetrazole | Antiplasmodial | mdpi.com |

Future research in this area should focus on the rational design and synthesis of hybrids of this compound with other pharmacophores known to interact with relevant therapeutic targets.

Application in Addressing Emerging Drug Resistance Mechanisms

The emergence of drug resistance is a major challenge in the treatment of various diseases, including cancer and infectious diseases. Quinoline derivatives have shown potential in overcoming these resistance mechanisms. nih.gov Therefore, investigating the application of this compound and its analogs in addressing drug resistance is a critical area of future research.

One of the key mechanisms of drug resistance is the overexpression of efflux pumps like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP). As mentioned earlier, the diaminoquinazoline derivative CP-100356 can inhibit these transporters, thereby increasing the intracellular concentration of co-administered drugs. nih.gov Designing analogs of this compound that also possess efflux pump inhibitory activity could lead to compounds that are effective against multidrug-resistant cells.

Furthermore, certain quinoline-1,2,3-triazole-aniline hybrids have demonstrated potent activity against the wild-type HIV-1 subtype B, with some compounds being more active than the reference drug AZT. nih.gov This suggests that the quinoline scaffold can be a valuable component in the development of new antiviral agents that can overcome resistance to existing therapies.

In the context of cancer, some synthesized quinoline derivatives have exhibited similar antiproliferative activity on both resistant and parental cancer cells, indicating their potential to circumvent certain resistance mechanisms. nih.gov Future studies should involve screening this compound analogs against a panel of drug-resistant cancer cell lines and infectious pathogens to identify compounds with the ability to overcome resistance.

Advanced Spectroscopic and Structural Characterization Techniques for Biological Evaluation

A thorough understanding of the structural and electronic properties of this compound and its analogs is essential for elucidating their mechanism of action and for guiding further drug design efforts. Advanced spectroscopic and structural characterization techniques play a pivotal role in this process.

Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and UV-Vis spectroscopy are fundamental for confirming the chemical structure of newly synthesized compounds. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is also crucial for determining the exact mass and elemental composition. nih.gov

For a deeper understanding of the three-dimensional structure and intermolecular interactions, X-ray crystallography is an invaluable tool. nih.govmdpi.com The crystal structure of a compound can provide detailed information about bond lengths, bond angles, and conformation, which is critical for understanding its interaction with biological targets.

In addition to experimental techniques, computational methods such as Density Functional Theory (DFT) are increasingly used to study the electronic properties, reactivity, and spectroscopic features of molecules. researchgate.netresearchgate.net DFT calculations can provide insights into the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and charge distribution, which are important for predicting the reactivity and binding properties of a molecule. researchgate.net Molecular docking studies can further be used to predict the binding mode of a ligand within the active site of a protein, providing a rational basis for structure-based drug design. nih.govresearchgate.net

Table 4: Spectroscopic and Structural Characterization Techniques

| Technique | Information Obtained | Application in Drug Discovery |

|---|---|---|

| FT-IR Spectroscopy | Functional groups present in the molecule | Structural confirmation |

| NMR Spectroscopy | Connectivity of atoms and chemical environment | Detailed structural elucidation |

| UV-Vis Spectroscopy | Electronic transitions | Studying drug-protein interactions |

| Mass Spectrometry | Molecular weight and elemental composition | Confirmation of molecular formula |

| X-ray Crystallography | Three-dimensional molecular structure | Understanding ligand-receptor interactions |

| DFT Calculations | Electronic properties, reactivity, and spectroscopic data | Guiding rational drug design |

By employing a combination of these advanced techniques, researchers can gain a comprehensive understanding of the structure-activity relationships of this compound derivatives, which will be instrumental in the development of new and effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 3-amino-6,7-dimethoxyquinolin-4(1H)-one, and how are intermediates characterized?

The compound is typically synthesized via cyclization of substituted 2-aminochalcones or via Mannich reactions. For example, microwave-assisted synthesis using indium(III) chloride (InCl₃) as a catalyst under solvent-free conditions has been reported for analogous dihydroquinolin-4(1H)-ones, achieving yields up to 63% . Characterization involves ¹H/¹³C NMR to confirm substituent positions and HRMS for molecular weight validation. Methoxy groups are identified via distinct chemical shifts in the 3.8–4.0 ppm range in ¹H NMR .

Q. How do the methoxy and amino substituents influence the compound’s spectroscopic properties?

Methoxy groups at positions 6 and 7 produce characteristic singlet peaks in ¹H NMR (δ 3.8–4.0 ppm) due to their electron-donating nature. The 3-amino group typically appears as a broad peak near δ 5.5–6.0 ppm, which may split in DMSO-d₆ due to hydrogen bonding. In ¹³C NMR, the carbonyl (C4) resonates at ~180–185 ppm, while aromatic carbons adjacent to methoxy groups show downfield shifts (~150 ppm) .

Q. What crystallization techniques are effective for obtaining high-purity samples of this compound?

Slow evaporation from dichloromethane/di-isopropylether mixtures is widely used for analogous quinolinones. X-ray crystallography confirms planar quinoline rings with dihedral angles <1°, stabilized by intermolecular N–H⋯N hydrogen bonds and π-π stacking (centroid distances ~3.94 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of 3-amino-substituted quinolinones?

Contradictions in yield data (e.g., 18% vs. 93% in similar reactions) suggest sensitivity to steric and electronic factors. Optimizing catalyst loading (e.g., 20 mol% InCl₃) and microwave irradiation parameters (360 W, 5 min) improves efficiency. Solvent choice (e.g., t-butyl alcohol vs. 1,4-dioxane) and base selection (NaOH vs. KOtBu) also critically impact yields .

Q. What strategies resolve spectral data contradictions when characterizing regioisomers of methoxy-substituted quinolinones?

Ambiguities in NMR assignments (e.g., overlapping methoxy signals) can be addressed via 2D techniques (HSQC, HMBC) to correlate protons with adjacent carbons. For example, HMBC correlations between methoxy protons (δ ~3.9 ppm) and C6/C7 (δ ~150 ppm) confirm substitution patterns. X-ray crystallography provides definitive structural validation .

Q. How do structural modifications at the 3-amino position affect bioactivity in related quinolinones?

Comparative studies on analogs show that replacing the 3-amino group with pyridinone or morpholine moieties alters antimicrobial and antihistaminic activity. For instance, 2-aryl-6,7-methylenedioxyquinolin-4-ones exhibit enhanced antihistaminic potency due to improved π-π interactions with target receptors . The 3-amino group’s hydrogen-bonding capacity may enhance binding to enzymatic active sites, as seen in SIRT1 inhibitors .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution, revealing nucleophilic sites at the 3-amino group (Mulliken charge ~−0.45 e) and electrophilic sites at C4 (carbonyl carbon). Frontier Molecular Orbital (FMO) analysis identifies HOMO-LUMO gaps (~4.2 eV), correlating with observed reactivity in Mannich reactions .

Methodological Guidelines

- Synthesis Optimization : Prioritize microwave-assisted methods with InCl₃ catalysis for time efficiency .

- Characterization : Combine NMR, HRMS, and X-ray crystallography to resolve structural ambiguities .

- Bioactivity Screening : Use structure-activity relationship (SAR) models to evaluate substituent effects on biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.